Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS: 1872756-49-4) is a spirocyclic ester characterized by a fused oxirane (epoxide) ring and a cyclohexane moiety. The compound features two methyl groups at the 4,4-position, enhancing steric bulk and influencing its physicochemical properties. Its molecular formula is inferred as C₁₀H₁₆O₃, with an estimated molecular weight of 184.23 g/mol (calculated from structural analogs) .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)6-5-9(10,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
XGVONJPWMGTHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development and delivery systems.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Structural Variations
Spirocyclic esters differ in ring size, substituents, and functional groups. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Spiro Ring System | Substituents |
|---|---|---|---|---|---|
| Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | 1872756-49-4 | C₁₀H₁₆O₃ | ~184.23 (estimated) | [2.3]hexane | 4,4-dimethyl |
| Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate | 73039-83-5 | C₈H₁₂O₃ | 156.18 | [2.3]hexane | None |
| Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | 1522798-62-4 | C₁₀H₁₆O₃ | 184.23 | [2.4]heptane | 4,4-dimethyl |
| Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | 1538226-89-9 | C₁₁H₁₈O₃ | 212.29 | [2.5]octane | 4,4-dimethyl |
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but inferences can be made from analogs:
- Purity : The [2.5]octane analog (CAS 1538226-89-9) is reported at 95% purity, suggesting similar purification challenges for spirocyclic esters .
- Stability : Spirocyclic epoxides are generally sensitive to acidic/basic conditions due to ring strain. Methyl groups may stabilize the structure slightly .
Commercial Availability
- Suppliers: The target compound (CAS 1872756-49-4) has 1 supplier, while the [2.5]octane analog (CAS 1538226-89-9) has 2 suppliers. Limited availability suggests niche research applications .
- Regulatory Status: No hazard data (GHS) are reported for the target compound, but analogs like hexamethylene diisocyanate (CAS 822-06-0) highlight the importance of evaluating isocyanate-related byproducts during synthesis .
Biological Activity
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1872756-49-4) is a compound of interest due to its unique spirocyclic structure, which may confer distinct biological properties. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 184.23 g/mol
- Structure : The spirocyclic structure is characterized by a combination of a cyclic ether and a carboxylate group, which may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential in several areas:
Antimicrobial Activity
Studies have indicated that compounds with spirocyclic structures often exhibit antimicrobial properties. This compound may demonstrate similar effects, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds suggest that this compound could be effective against various cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of cell proliferation pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study exploring the effects of various spirocyclic compounds on human cancer cell lines indicated that compounds with similar structural motifs showed significant cytotoxicity. While specific data on this compound is sparse, it is hypothesized that it may exhibit comparable effects due to structural similarities with known active compounds.
-
Antimicrobial Studies :
- In vitro studies have shown that spirocyclic compounds can possess antibacterial properties. While direct studies on this compound are lacking, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to apoptosis.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 184.23 g/mol |
| CAS Number | 1872756-49-4 |
| Potential Activities | Antimicrobial, Anticancer |
| Mechanisms | Enzyme inhibition, Oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
